molecular formula C14H14ClN3O3 B10967103 ethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate

ethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate

Cat. No.: B10967103
M. Wt: 307.73 g/mol
InChI Key: NDXLVAJWGONPHT-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a chloro and methyl group, and an ester functional group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted pyrazole derivatives.

    Oxidation: Conversion to carboxylic acids or other oxidized products.

    Reduction: Formation of alcohols or amines.

Mechanism of Action

The mechanism of action of ethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate can be compared with other pyrazole derivatives such as:

This compound’s unique combination of a pyrazole ring and benzoate ester makes it distinct from other similar compounds, providing it with unique chemical and biological properties.

Properties

Molecular Formula

C14H14ClN3O3

Molecular Weight

307.73 g/mol

IUPAC Name

ethyl 2-[(4-chloro-2-methylpyrazole-3-carbonyl)amino]benzoate

InChI

InChI=1S/C14H14ClN3O3/c1-3-21-14(20)9-6-4-5-7-11(9)17-13(19)12-10(15)8-16-18(12)2/h4-8H,3H2,1-2H3,(H,17,19)

InChI Key

NDXLVAJWGONPHT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C=NN2C)Cl

Origin of Product

United States

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